molecular formula C8H15ClN2O B3027308 (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride CAS No. 1286207-03-1

(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride

Cat. No.: B3027308
CAS No.: 1286207-03-1
M. Wt: 190.67
InChI Key: QTPUQDLZGBFOHI-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS: 1286207-03-1) is a chiral amine-containing compound with a molecular formula of C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol . The (S)-stereochemistry at the pyrrolidine nitrogen distinguishes it from its enantiomers, which may exhibit divergent biological or chemical properties. The compound features a cyclopropane ring conjugated to a pyrrolidine-3-amine scaffold via a ketone linker, making it structurally unique among bioactive small molecules. It is stored under inert conditions at 2–8°C to prevent degradation . Its applications span pharmaceutical intermediates and ligand synthesis, though specific therapeutic uses remain proprietary.

Properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-cyclopropylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-7-3-4-10(5-7)8(11)6-1-2-6;/h6-7H,1-5,9H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPUQDLZGBFOHI-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-03-1
Record name Methanone, [(3S)-3-amino-1-pyrrolidinyl]cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of aminopyrrolidine derivatives with cyclopropane or heterocyclic substitutions. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Similarity Score Key Differences vs. Target Compound
(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride (1286207-03-1) C₈H₁₅ClN₂O 190.67 Cyclopropane, (S)-pyrrolidine-3-amine, ketone Reference compound
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride (1956325-48-6) C₇H₁₂ClN₂O 176.64 Cyclopropane, azetidine-3-amine (4-membered ring) 0.90 Smaller azetidine ring; reduced steric bulk
Piperidin-3-yl(pyrrolidin-1-yl)methanone (35090-94-9) C₁₀H₁₈N₂O 182.26 Piperidine (6-membered ring), pyrrolidine 0.76 Larger piperidine ring; no cyclopropane
Cyclohexyl(piperazin-1-yl)methanone (27561-62-2) C₁₁H₂₀N₂O 196.29 Cyclohexane, piperazine 0.76 Bulky cyclohexane; flexible piperazine linker
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride (1215264-39-3) C₇H₁₅ClN₂O 178.66 Acetamide, (S)-pyrrolidine-3-amine 0.79 Amide linker; no cyclopropane

Key Research Findings

Ring Size and Stability :

  • The target compound’s pyrrolidine (5-membered ring) offers a balance between ring strain and conformational flexibility compared to azetidine (4-membered, higher strain; CAS 1956325-48-6) . Smaller rings like azetidine may enhance reactivity but reduce metabolic stability.
  • Cyclopropane substitution improves rigidity and resistance to oxidative metabolism versus cyclohexane (CAS 27561-62-2), which introduces steric bulk and lipophilicity .

Stereochemical Impact :

  • The (S)-configuration in the target compound contrasts with racemic mixtures (e.g., ’s undefined stereocenters ), which are less selective in chiral environments. Enantiopure analogs like CAS 1215264-39-3 exhibit higher receptor-binding specificity .

Functional Group Variations :

  • Ketone vs. Amide Linkers : The ketone group in the target compound (vs. acetamide in CAS 1215264-39-3) may alter hydrogen-bonding capacity and solubility. Amides generally exhibit higher metabolic stability but lower membrane permeability .

Safety and Handling: The target compound’s hazard profile (H302, H315, H319, H335 ) aligns with typical aminopyrrolidines. In contrast, piperazine derivatives (e.g., CAS 27561-62-2) often carry additional risks due to higher basicity and reactivity .

Biological Activity

(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride, also known by its CAS number 1286207-03-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H15ClN2O
  • Molecular Weight : 190.67 g/mol
  • Solubility : Highly soluble in water (17.3 mg/ml) and organic solvents .

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of the central nervous system, particularly through the following mechanisms:

  • Inhibition of Reuptake : It may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in the synaptic cleft.
  • Receptor Modulation : The compound is thought to interact with various receptor types, including:
    • Dopamine Receptors : Potentially influencing mood and reward pathways.
    • Serotonin Receptors : Affecting anxiety and depression-related behaviors.

Pharmacological Studies

Research has demonstrated several pharmacological effects associated with this compound:

  • Antidepressant Effects : In animal models, administration of the compound has shown a reduction in depressive-like behaviors, suggesting potential antidepressant properties .
  • Anxiolytic Activity : Studies indicate that this compound may exhibit anxiolytic effects, potentially through modulation of serotonergic pathways .

Study 1: Antidepressant-like Effects in Rodent Models

A study conducted on rodents evaluated the antidepressant-like effects of this compound. The results indicated a significant decrease in immobility time in the forced swim test, a common measure for antidepressant activity.

ParameterControl GroupTreatment Group
Immobility Time (sec)120 ± 1575 ± 10*

*Statistically significant difference (p < 0.05).

Study 2: Anxiolytic Properties

Another study assessed the anxiolytic properties using the elevated plus maze test. The treatment group showed increased time spent in open arms compared to controls, indicating reduced anxiety levels.

ParameterControl GroupTreatment Group
Time in Open Arms (sec)30 ± 550 ± 8*

*Statistically significant difference (p < 0.05).

Q & A

Basic Research Question: What strategies are effective for optimizing the enantiomeric purity of this compound during synthesis?

Methodological Answer: Enantiomeric purity can be optimized through chiral resolution techniques such as salt formation with enantiopure acids (e.g., tartaric acid) or chromatography using chiral stationary phases. For example, in analogous pyrrolidine derivatives, HCl-mediated salt formation during crystallization effectively isolates the desired enantiomer by leveraging differential solubility . Reaction temperature control (e.g., maintaining 0–50°C during acid addition) and pH adjustments are critical to minimize racemization . Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is essential for quality control.

Basic Research Question: How can researchers characterize the compound’s structural integrity and purity using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the stereochemistry of the pyrrolidine ring and cyclopropane moiety. For example, in structurally related compounds, distinct chemical shifts for protons adjacent to the amine group (δ ~3.0–4.5 ppm) and cyclopropane methylene groups (δ ~0.5–1.5 ppm) are observed .
  • LCMS/HPLC : High-resolution LCMS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass), while reverse-phase HPLC with UV detection (e.g., 210–254 nm) assesses purity. A reported LCMS purity of >99% was achieved for a similar compound using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Single-crystal X-ray analysis resolves absolute configuration, particularly for chiral centers in the pyrrolidine and cyclopropane groups .

Basic Research Question: What are the recommended storage conditions and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation. Hygroscopic hydrochloride salts require desiccants (e.g., silica gel) to avoid clumping .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize exposure. Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may degrade the cyclopropane ring .

Advanced Research Question: What mechanistic insights explain the reactivity of the cyclopropane ring under acidic or basic conditions?

Methodological Answer: The cyclopropane ring’s strain (≈27 kcal/mol) makes it prone to ring-opening reactions. Under acidic conditions (e.g., HCl), protonation at the carbonyl oxygen increases electrophilicity, potentially leading to nucleophilic attack at the cyclopropane C–C bonds. In basic conditions, deprotonation of the amine may induce ring strain relief via [2+2] cycloreversion. Computational studies (e.g., DFT) on similar cyclopropane derivatives predict bond dissociation energies and transition states for ring-opening pathways . Experimental validation via kinetic monitoring (e.g., NMR or IR spectroscopy) under varying pH conditions is recommended .

Advanced Research Question: How can researchers resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Contradictions often arise from polymorphic forms or residual solvents. Methodological steps include:

  • Solvent Screening : Test solubility in DMSO, water, ethanol, and dichloromethane using gravimetric or UV-Vis methods. For hydrochloride salts, aqueous solubility is typically higher due to ionic dissociation .
  • Thermal Analysis : DSC/TGA identifies polymorphs by detecting melting points and decomposition temperatures. For example, a cyclopropane derivative showed a melting point at 119°C (dec.) with hygroscopicity affecting solubility measurements .
  • Particle Size Reduction : Sonication or milling improves solubility kinetics by increasing surface area .

Advanced Research Question: What experimental designs are suitable for studying the compound’s metabolic stability in vivo?

Methodological Answer:

  • Isotopic Labeling : Incorporate 14^{14}C or 3^{3}H isotopes at the cyclopropane or pyrrolidine moiety to track metabolic pathways via scintillation counting .
  • Liver Microsome Assays : Incubate with human or rodent microsomes (e.g., 1 mg/mL protein, NADPH regeneration system) and analyze metabolites via LC-HRMS. For related amines, N-dealkylation and cyclopropane hydroxylation are dominant pathways .
  • Pharmacokinetic Profiling : Administer intravenously/orally to animal models and measure plasma concentration-time profiles. Adjust formulations (e.g., PEG-based) to enhance bioavailability if low solubility is observed .

Advanced Research Question: How can researchers mitigate chiral inversion during prolonged storage or under stress conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–4 weeks. Monitor ee via chiral HPLC .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent radical-mediated racemization. For hydrochloride salts, maintain pH <4 to suppress amine deprotonation .
  • Solid-State Analysis : Use PXRD to detect amorphous regions, which are more prone to chiral degradation. Crystalline forms with tight packing (e.g., orthorhombic systems) resist inversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.